methyl 3-amino-4-propylbenzoate
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Overview
Description
Methyl 3-amino-4-propylbenzoate: is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the 3-position and a propyl group at the 4-position. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: The synthesis of methyl 3-amino-4-propylbenzoate typically begins with the esterification of 3-amino-4-propylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrially, the compound can be produced using similar esterification methods but on a larger scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 3-amino-4-propylbenzoate can undergo oxidation reactions, where the amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form various derivatives. For example, the ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation, where it reacts with acyl chlorides to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Methyl 3-nitro-4-propylbenzoate.
Reduction: Methyl 3-amino-4-propylbenzyl alcohol.
Substitution: Methyl 3-acetamido-4-propylbenzoate.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and substitution reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific biological pathways.
Industry:
Mechanism of Action
The mechanism of action of methyl 3-amino-4-propylbenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but with a methyl group instead of a propyl group.
Methyl 3-amino-4-ethylbenzoate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness:
- The propyl group in methyl 3-amino-4-propylbenzoate provides unique steric and electronic properties, making it distinct from its methyl and ethyl analogs. This can influence its reactivity and interactions with biological molecules .
Properties
CAS No. |
24812-92-8 |
---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
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